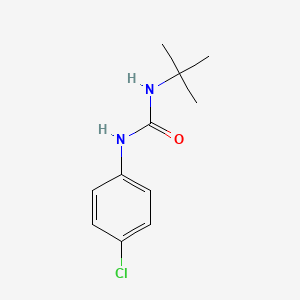

1-Tert-butyl-3-(4-chlorophenyl)urea

Descripción

Propiedades

IUPAC Name |

1-tert-butyl-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFKBUCTZZRAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyl-3-(4-chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butyl-3-(4-chlorophenyl)urea, a disubstituted urea derivative with potential applications in drug discovery and development. This document details a standard laboratory-scale synthesis protocol and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound is an unsymmetrical urea derivative. The urea functional group is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific substitution pattern of a tert-butyl group and a 4-chlorophenyl group on the urea backbone can influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity. This guide serves as a practical resource for researchers engaged in the synthesis and evaluation of novel urea-based compounds.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of tert-butylamine to 4-chlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

tert-Butylamine

-

4-Chlorophenyl isocyanate

-

Anhydrous Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of tert-butylamine (1.0 eq.) in anhydrous chloroform, add 4-chlorophenyl isocyanate (1.0 eq.) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

-

Dry the purified product under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.70 g/mol |

| Monoisotopic Mass | 226.0873 Da |

| Appearance | White to off-white solid |

| Melting Point | Data not available in searched literature |

| Predicted XlogP | 3.2 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted ~7.2-7.4 | Multiplet | 4H | Aromatic protons |

| Predicted ~6.0-6.5 | Singlet | 1H | NH (phenyl side) |

| Predicted ~4.5-5.0 | Singlet | 1H | NH (t-butyl side) |

| Predicted ~1.3-1.4 | Singlet | 9H | tert-Butyl protons |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Predicted ~155-157 | Carbonyl carbon (C=O) |

| Predicted ~138-140 | Aromatic C-Cl |

| Predicted ~128-130 | Aromatic C-H |

| Predicted ~120-122 | Aromatic C-N |

| Predicted ~50-52 | Quaternary C (tert-butyl) |

| Predicted ~29-30 | Methyl C (tert-butyl) |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~2970 | C-H stretching (aliphatic) |

| ~1640 | C=O stretching (urea) |

| ~1590, ~1490 | C=C stretching (aromatic) |

| ~1550 | N-H bending |

| ~1240 | C-N stretching |

| ~1090 | C-Cl stretching |

MS (Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| ~226 | [M]⁺ (Molecular ion) |

| ~170 | [M - C₄H₉N]⁺ |

| ~153 | [ClC₆H₄NCO]⁺ |

| ~127 | [ClC₆H₄NH]⁺ |

| ~57 | [C₄H₉]⁺ |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide provides a foundational protocol for the synthesis of this compound and a comprehensive outline of the analytical methods required for its thorough characterization. The provided data, including predicted spectroscopic values, serves as a benchmark for researchers working with this and structurally related compounds. Adherence to the described experimental procedures and analytical techniques will ensure the reliable synthesis and characterization of this molecule for further investigation in various scientific disciplines.

An In-depth Technical Guide on the Physicochemical Properties of 1-Tert-butyl-3-(4-chlorophenyl)urea

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Tert-butyl-3-(4-chlorophenyl)urea. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant biological context based on structurally similar compounds.

Chemical Identity and Structure

This compound is a disubstituted urea derivative. Its chemical structure consists of a central urea moiety linked to a tert-butyl group on one nitrogen atom and a 4-chlorophenyl group on the other.

Molecular Formula: C₁₁H₁₅ClN₂O

Chemical Structure:

Physicochemical Data

Quantitative data for this compound and its close structural analogs are summarized in the table below. It is important to note that specific experimental data for the target compound is limited; therefore, data from structurally related compounds and predicted values are included for a comprehensive understanding.

| Property | Value | Compound | Data Type |

| Molecular Weight | 226.70 g/mol | This compound | Calculated |

| Melting Point | ~185 °C (decomposes) | tert-Butylurea[1] | Experimental |

| Boiling Point | Not available | - | - |

| Solubility | Poorly soluble in water | Urea Derivatives[2][3] | General Observation |

| pKa | 14.37 ± 0.46 | tert-Butylurea[1] | Predicted |

| LogP | 2.8 | 1-butyl-3-(4-chlorophenyl)urea[4] | Predicted |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of urea derivatives are outlined below. These are generalized protocols applicable to the target compound.

A common method for synthesizing unsymmetrical ureas like this compound involves the reaction of an isocyanate with a primary amine.[3][5][6]

Protocol:

-

Dissolve 4-chlorophenyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere.

-

Slowly add an equimolar amount of tert-butylamine to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting solid product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure this compound.[1]

Synthesis workflow for this compound.

The melting point is a crucial indicator of a substance's purity.[7] For crystalline solids like urea derivatives, the capillary method is standard.[8][9][10]

Protocol:

-

Ensure the sample is finely powdered and completely dry.

-

Pack a small amount of the sample (2-3 mm height) into a capillary tube sealed at one end.[9]

-

Place the capillary tube in a melting point apparatus alongside a calibrated thermometer.[8][9]

-

Heat the apparatus rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.[11] A narrow range (1-2°C) typically indicates high purity.[10][11]

The solubility of a compound is determined by measuring the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[12][13]

Protocol:

-

Add a known excess amount of the compound to a measured volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.[13]

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For urea derivatives, which are weakly basic, methods like potentiometric titration or UV-Vis spectrophotometry are commonly used.[14][15]

Protocol (Spectrophotometric Method):

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

-

Dissolve a constant, small amount of the compound in each buffer solution to prepare samples of identical concentration.

-

Measure the UV-Vis absorbance spectrum for each sample.

-

Identify wavelengths where the protonated and deprotonated forms of the compound have significantly different absorbances.

-

Plot the absorbance at a selected wavelength against the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[14]

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach, though HPLC-based methods are also common for higher throughput.[16]

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous layers using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

Analogs of this compound, such as those with a phenethyl group instead of a tert-butyl group, have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[5] These modulators can alter the effects of endogenous cannabinoids, suggesting a potential role in neuromodulation.[5]

Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been designed as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[17] Both pathways are crucial in cell proliferation and survival and are often dysregulated in cancers, particularly breast cancer.[17][18] Inhibition of these pathways can lead to reduced cancer cell growth, migration, and induction of apoptosis.[17]

Inhibition of the PI3K/Akt/mTOR pathway by analogous urea compounds.

This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols can be adapted for its characterization, and the biological context from related molecules suggests potential avenues for future research and drug development.

References

- 1. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]

- 2. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-butyl-3-(4-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 10. scribd.com [scribd.com]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]

- 13. quora.com [quora.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 1-Tert-butyl-3-(4-chlorophenyl)urea

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Tert-butyl-3-(4-chlorophenyl)urea, a compound belonging to the phenylurea class of chemicals. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural analogy to well-characterized phenylurea herbicides, such as Diuron (DCMU) and Linuron, allows for a highly probable and detailed elucidation of its biological activity. This document outlines the core mechanism, focusing on the inhibition of photosynthetic electron transport, details relevant experimental protocols for its characterization, and presents quantitative data for analogous compounds to serve as a benchmark for future studies. All signaling pathways and experimental workflows are visualized using diagrams for enhanced clarity.

Introduction

Phenylurea derivatives are a significant class of compounds with diverse biological activities. A primary and commercially important application of this chemical family is in agriculture as herbicides. Their efficacy stems from a highly specific mode of action: the disruption of photosynthesis at the level of Photosystem II (PSII). Given the structural features of this compound, it is posited that its principal mechanism of action aligns with that of other herbicidal phenylureas.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for phenylurea herbicides is the inhibition of the photosynthetic electron transport chain in plants and algae.[1][2] This process is fundamental to the conversion of light energy into chemical energy.

2.1. Target Site: The D1 Protein of Photosystem II

The specific molecular target is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1][3] Phenylurea herbicides act as potent and specific inhibitors by binding to the QB binding niche on the D1 protein.[3][4]

2.2. Molecular Interaction and Consequence

The binding of this compound to the D1 protein competitively displaces plastoquinone (QB), the native electron acceptor. This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB.[4] The interruption of this electron flow has several critical downstream effects:

-

Cessation of ATP and NADPH Synthesis: The blockage of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon fixation in the Calvin cycle.

-

Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), which cause significant oxidative damage to cellular components, including lipids, proteins, and pigments. This leads to membrane damage and chlorophyll bleaching.

-

Inhibition of Carbon Fixation: Without the necessary ATP and NADPH, the plant cannot convert CO2 into carbohydrates, leading to starvation and eventual death.

The proposed signaling pathway for the inhibitory action of this compound is depicted below.

Quantitative Data for Analogous Phenylurea Herbicides

To provide a framework for the expected potency of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) for well-known phenylurea herbicides on Photosystem II activity. These values are typically determined by measuring the inhibition of photosynthetic electron transport in isolated chloroplasts or thylakoids.

| Compound | Target Organism/System | Measured Endpoint | IC50 | Reference(s) |

| Diuron (DCMU) | Spinach Chloroplasts | Photosynthetic Electron Transport | 7 - 8 x 10-8 M | [5] |

| Diuron (DCMU) | Halophila ovalis (Seagrass) | Effective Quantum Yield (ΔF/Fm') | 4.3 µg L-1 (~1.8 x 10-8 M) | [6] |

| Linuron | Freshwater Macrophytes | Photosystem II Electron Flow | 9 - 13 µg L-1 (~3.6 - 5.2 x 10-8 M) | [7] |

| Metobromuron | Pea Thylakoids | DPIP Photoreduction | ~1 x 10-7 M | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Photosystem II inhibiting herbicides.

4.1. Isolation of Chloroplasts from Spinach (Spinacia oleracea)

This protocol describes the isolation of functional chloroplasts, which are essential for in vitro photosynthesis assays.

-

Materials:

-

Fresh spinach leaves (dark-adapted for at least 1 hour)

-

Grinding Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Resuspension Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor.

-

-

Procedure:

-

Wash and de-vein spinach leaves.

-

Homogenize the leaves in ice-cold grinding buffer using short bursts in a blender.

-

Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Carefully transfer the supernatant to a clean tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a minimal volume of ice-cold resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

4.2. Measurement of Photosynthetic Electron Transport (Hill Reaction)

This assay measures the rate of electron flow from water to an artificial electron acceptor, which is inhibited by PSII-targeting herbicides.

-

Materials:

-

Isolated chloroplasts

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl2)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, DCPIP, and isolated chloroplasts in a cuvette.

-

Add varying concentrations of the test compound (this compound) or a known inhibitor like Diuron as a positive control.

-

Incubate the mixture in the dark for a short period.

-

Measure the baseline absorbance of DCPIP at its absorbance maximum (e.g., 600 nm).

-

Illuminate the cuvette with a strong light source to initiate photosynthesis.

-

Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced by the electrons from PSII.

-

Calculate the rate of DCPIP reduction and determine the IC50 value of the inhibitor.

-

4.3. Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive to changes in PSII activity and is widely used to assess the impact of herbicides.[8][9][10]

-

Materials:

-

Intact plant leaves or algal suspensions

-

Pulse Amplitude Modulated (PAM) fluorometer

-

-

Procedure:

-

Dark-adapt the sample for at least 20-30 minutes to ensure all PSII reaction centers are open.

-

Measure the minimal fluorescence (Fo) using a weak measuring light.

-

Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

-

Treat the plants with the test compound and repeat the measurements at various time points.

-

A decrease in the Fv/Fm ratio indicates damage or inhibition of PSII.

-

Further analysis of the fluorescence induction curve (OJIP transient) can provide more detailed information about the specific site of inhibition within PSII.

-

The general workflow for evaluating the herbicidal activity of this compound is illustrated in the diagram below.

Conclusion

Based on its chemical structure as a phenylurea, the primary mechanism of action of this compound is confidently proposed to be the inhibition of Photosystem II. By binding to the D1 protein, it blocks the photosynthetic electron transport chain, leading to a cascade of events that culminate in plant death. The experimental protocols and comparative quantitative data provided in this guide offer a robust framework for the empirical validation of this mechanism and for the further characterization of this and other novel phenylurea compounds. This understanding is critical for the development of new herbicides and for assessing their environmental impact.

References

- 1. pomais.com [pomais.com]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. researchgate.net [researchgate.net]

- 4. DCMU - Wikipedia [en.wikipedia.org]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 1-Tert-butyl-3-(4-chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl-3-(4-chlorophenyl)urea is a synthetic urea derivative with significant potential for biological activity, primarily as an herbicide and an anticancer agent. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols for activity assessment, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel herbicides and therapeutics.

Introduction

Urea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. The structural motif of a central urea core flanked by substituted aryl and alkyl groups allows for a wide range of modifications, leading to compounds with tailored pharmacological or agrochemical properties. This compound belongs to the phenylurea class, which is well-documented for its potent herbicidal effects through the inhibition of photosynthesis. Furthermore, diaryl ureas, a closely related class, have emerged as a significant scaffold in modern medicinal chemistry, with several compounds approved as kinase inhibitors for cancer therapy. This guide will delve into the specific biological activities of this compound, drawing upon established knowledge of its chemical class and available data on analogous structures.

Chemical Properties and Synthesis

| Property | Value |

| IUPAC Name | 1-(tert-butyl)-3-(4-chlorophenyl)urea |

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.70 g/mol |

| Canonical SMILES | CC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl |

| CAS Number | Not definitively assigned. Related compound 1-butyl-3-(4-chlorophenyl)urea has CAS 6333-41-1. |

Synthesis

A general and efficient method for the synthesis of this compound involves the reaction of 4-chlorophenyl isocyanate with tert-butylamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred solution of tert-butylamine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Herbicidal Activity

Phenylurea herbicides are known to be potent inhibitors of photosynthesis in susceptible plant species. The primary mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).

Mechanism of Action: Photosystem II Inhibition

This compound is expected to bind to the QB-binding site on the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding is competitive with plastoquinone, the native electron acceptor. By blocking the binding of plastoquinone, the herbicide effectively interrupts the electron flow from the primary quinone acceptor (QA) to QB. This blockage leads to a buildup of electrons in the earlier parts of the electron transport chain, causing photo-oxidative stress and ultimately leading to cell death.

Signaling Pathway: Photosystem II Inhibition

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Quantitative Data (Analogous Compounds)

| Herbicide | Target Organism | Assay | EC₅₀/IC₅₀ (µM) | Reference |

| Diuron | Spinacia oleracea (Spinach) | Photosynthetic Electron Transport Inhibition | 0.04 | [1] |

| Monuron | Chlamydomonas reinhardtii | Photosystem II activity | 0.1 | [2] |

| Metobromuron | Spinacia oleracea (Spinach) | Photosynthetic Electron Transport Inhibition | 0.35 | [1] |

Experimental Protocol: Photosystem II Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of herbicides on PSII activity using isolated thylakoid membranes and measuring the photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

-

Isolation of Thylakoid Membranes:

-

Homogenize fresh plant leaves (e.g., spinach) in a cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, and 0.1% BSA).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 200 x g) for 5 minutes to remove cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoids.

-

Resuspend the thylakoid pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂), the artificial electron acceptor DCPIP (e.g., 50 µM), and the isolated thylakoids (to a final chlorophyll concentration of 10-20 µg/mL).

-

Add varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). Include a solvent control.

-

Incubate the mixture in the dark for a few minutes.

-

Measure the initial absorbance at 600 nm.

-

Illuminate the samples with actinic light (e.g., a halogen lamp with a red filter).

-

Measure the change in absorbance at 600 nm over time. The reduction of DCPIP leads to a decrease in absorbance.

-

Calculate the rate of DCPIP photoreduction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Caption: Potential kinase inhibition pathways for diaryl urea compounds.

Quantitative Data (Analogous Compounds)

| Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β | Multiple | Varies (nM to low µM) | [3] |

| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, RAF | Multiple | Varies (nM to low µM) | [3] |

| Linifanib | VEGFR, PDGFR | Multiple | Varies (nM to low µM) | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion

This compound is a compound with strong potential for significant biological activity. Based on its structural class, it is highly likely to exhibit potent herbicidal properties through the inhibition of Photosystem II. Additionally, its diaryl urea-like structure suggests a promising avenue for investigation as an anticancer agent, potentially through the inhibition of key protein kinases involved in cancer cell signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore and quantify the biological activities of this and related compounds. Future studies should focus on obtaining definitive quantitative data for this compound and elucidating its precise molecular targets to fully realize its potential in agriculture or medicine.

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties, Biological Activity, and Experimental Protocols of Phenylurea Compounds

Compound Identification and Physicochemical Properties

The selected analog for this technical guide is 1-butyl-3-(4-chlorophenyl)urea.

Structure of 1-butyl-3-(4-chlorophenyl)urea:

Table 1: Physicochemical Properties of 1-butyl-3-(4-chlorophenyl)urea [1][2]

| Property | Value | Source |

| CAS Number | 6333-41-1 | [2] |

| Molecular Formula | C11H15ClN2O | [1][2] |

| Molecular Weight | 226.71 g/mol | [2] |

| Canonical SMILES | CCCCNC(=O)NC1=CC=C(C=C1)Cl | [1] |

| InChIKey | MNOHIZOFLRRKSB-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.8 | [1] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Biological Activity and Mechanism of Action

Phenylurea derivatives are a well-established class of herbicides that primarily act by inhibiting photosynthesis in plants.[3]

Mechanism of Action: Inhibition of Photosystem II (PSII)

The primary mode of action for phenylurea herbicides is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII) in the chloroplasts of plant cells.[3][4]

-

Binding to the D1 Protein: These compounds bind to the D1 protein, a key subunit of the PSII reaction center.[4][5]

-

Blocking Electron Flow: This binding event physically obstructs the binding of plastoquinone (QB), the native electron acceptor.[4][5]

-

Inhibition of Photosynthesis: The blockage of electron transport from the primary electron acceptor (QA) to QB halts the linear electron flow, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.[5]

-

Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and damage to cellular components, ultimately leading to cell death.[3]

The following diagram illustrates the mechanism of action of phenylurea herbicides on Photosystem II.

Caption: Phenylurea herbicides competitively bind to the QB site on the D1 protein of Photosystem II, blocking electron transport and inhibiting photosynthesis.

Quantitative Data for Phenylurea Herbicides

Table 2: Inhibitory Activity of Selected Phenylurea Herbicides on Photosystem II

| Compound | Organism | Assay | Endpoint | IC50 | Reference |

| Diuron | Pea (Pisum sativum) | DPIP photoreduction | Inhibition of electron transport | ~20 nM | [5] |

| Diuron | Green Algae | Algal growth inhibition | Growth | ~10⁻⁷ M | [6] |

| Diuron | Freshwater Alga | PSII biosensor | PSII inhibition | ~10⁻⁸ - 10⁻⁹ M | [6] |

| Metobromuron | Pea (Pisum sativum) | DPIP photoreduction | Inhibition of electron transport | ~100 nM | [5] |

| Linuron | Freshwater macrophytes | Chlorophyll fluorescence | Inhibition of PSII electron flow | ~9-13 µg/L | [7] |

Experimental Protocols

A. General Synthesis of 1-Aryl-3-alkylureas

A common method for the synthesis of phenylurea derivatives involves the reaction of an isocyanate with an amine.[8]

Workflow for the Synthesis of 1-butyl-3-(4-chlorophenyl)urea:

Caption: Synthesis of 1-butyl-3-(4-chlorophenyl)urea via the reaction of 4-chlorophenyl isocyanate and n-butylamine.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-chlorophenyl isocyanate in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetone).

-

Addition of Amine: To the stirred solution, add 1 equivalent of n-butylamine dropwise. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-butyl-3-(4-chlorophenyl)urea.

B. Assay for Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol is a representative method for assessing the inhibitory effect of compounds on PSII activity in plants or algae.[7][9]

Materials:

-

Test organism (e.g., freshwater plants like Elodea nuttallii or algae like Scenedesmus acutus)

-

Growth medium

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Culture vessels or multi-well plates

Procedure:

-

Preparation of Test Organisms: Culture the plants or algae under controlled conditions (light, temperature).

-

Exposure to Test Compound: Transfer the organisms to fresh medium containing a range of concentrations of the test compound (e.g., from 0 to 1000 µg/L). Include a solvent control.

-

Incubation: Incubate the organisms with the test compound for a defined period (e.g., 24 hours).

-

Measurement of Chlorophyll Fluorescence:

-

Dark-adapt the samples for a period (e.g., 15-30 minutes).

-

Measure the minimum fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

-

In light-adapted samples, the effective quantum yield of PSII (ΔF/Fm') can be measured.

-

-

Data Analysis:

-

Plot the percentage inhibition of the quantum yield against the logarithm of the test compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of the photosynthetic efficiency.

-

Potential Applications in Drug Development and Research

While the primary application of phenylurea compounds has been in agriculture as herbicides, their interactions with biological systems suggest potential for other research applications. For instance, some substituted ureas have been investigated for their anticancer properties by targeting signaling pathways like PI3K/Akt/mTOR.[10][11] Additionally, certain phenylurea derivatives have been explored as allosteric modulators of cannabinoid receptors, indicating their potential in neuroscience research.[5] The study of these compounds can provide insights into protein-ligand interactions and serve as scaffolds for the development of new bioactive molecules.

References

- 1. PubChemLite - 1-butyl-3-(4-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass | PLOS One [journals.plos.org]

- 10. Molecular modelling studies on the binding of phenylurea inhibitors to the D 1 protein of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butyl-3-(4-chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1-Tert-butyl-3-(4-chlorophenyl)urea. Due to limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous urea derivatives and outlines detailed experimental protocols for its characterization.

Core Concepts: Solubility and Stability

The solubility and stability of a compound are critical parameters in drug discovery and development. Solubility influences bioavailability and formulation, while stability determines a drug's shelf-life and degradation pathways. For urea derivatives, these properties can be influenced by factors such as the nature of substituents, pH, temperature, and light exposure.

Solubility Profile

Table 1: Predicted and General Solubility of Urea Derivatives

| Solvent Class | Predicted Solubility of this compound | Rationale |

| Aqueous | Low | The presence of the hydrophobic tert-butyl and 4-chlorophenyl groups likely limits solubility in water. For a related compound, 4-chlorophenylurea, the solubility at pH 7.4 is reported as >25.6 µg/mL.[3] |

| Polar Aprotic | Soluble | Solvents like DMSO, DMF, and acetonitrile are expected to be good solvents due to their ability to solvate the polar urea group and the non-polar regions of the molecule. |

| Alcohols | Soluble | Solvents such as methanol, ethanol, and isopropanol are likely effective due to their ability to form hydrogen bonds with the urea functionality. |

| Non-polar Aprotic | Sparingly Soluble to Insoluble | Solvents like hexane and toluene are generally poor solvents for ureas due to the polar nature of the urea group. However, the tert-butyl and chlorophenyl groups may impart some limited solubility. |

Stability Profile

The stability of this compound is a critical consideration. Potential degradation pathways include hydrolysis and de-tert-butylation under acidic conditions.

Hydrolytic Stability: Urea derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the urea bond to form the corresponding amine and isocyanate or carbamic acid derivatives.

Acid-Catalyzed Degradation: A significant stability concern for hindered ureas, such as this compound, is acid-assisted de-tert-butylation.[4] This reaction involves the protonation of the carbonyl group, followed by the formation of a stable tert-butyl carbocation, resulting in the removal of the tert-butyl group.[4] Studies on similar compounds have shown that high acidity is necessary for this de-tert-butylation to occur, while hydrolysis may predominate at higher pH levels.[4]

Photostability: The presence of the 4-chlorophenyl group suggests potential photosensitivity. Aromatic halides can undergo photodehalogenation or other photochemical reactions upon exposure to UV light.

Thermal Stability: The melting point of the related compound tert-butylurea is approximately 185 °C (with decomposition), suggesting that this compound likely possesses reasonable thermal stability under typical storage conditions.[5]

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability Testing

Stability studies are crucial to understand the degradation profile of the compound under various environmental conditions.[8][9]

Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Conditions: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and solutions to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[6][9] Mass spectrometry (MS) can be used to identify the structure of the degradation products.[6]

-

Data Interpretation: Determine the rate of degradation and identify the major degradation products formed under each stress condition.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Experimental Workflow for Stability Testing

References

- 1. Buy 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea (EVT-3138462) | 1396711-97-9 [evitachem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. hovione.com [hovione.com]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1-Tert-butyl-3-(4-chlorophenyl)urea

This technical guide provides a comprehensive literature review of 1-tert-butyl-3-(4-chlorophenyl)urea, a small molecule of interest to researchers, scientists, and drug development professionals. This document details its synthesis, potential biological activities, and associated mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

Chemical Properties and Synthesis

This compound is a disubstituted urea derivative with the chemical formula C₁₁H₁₅ClN₂O. While specific experimental data for this exact compound is limited in publicly available literature, its general chemical properties can be inferred from its structure. The molecule consists of a central urea core substituted with a tert-butyl group on one nitrogen atom and a 4-chlorophenyl group on the other.

Table 1: Physicochemical Properties of Related Urea Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| N-(tert-butyl)-N'-(3-chlorophenyl)urea | C₁₁H₁₅ClN₂O | 226.71 | 3.35 | [1] |

| 1-butyl-3-(4-chlorophenyl)urea | C₁₁H₁₅ClN₂O | 226.71 | 2.8 | [2] |

Synthesis Protocol

The most common and straightforward method for the synthesis of N,N'-disubstituted ureas, such as this compound, is the reaction of an isocyanate with a primary amine. In this case, the synthesis would involve the reaction of 4-chlorophenyl isocyanate with tert-butylamine.

Experimental Protocol: General Synthesis of N,N'-disubstituted Ureas

This protocol is a generalized procedure based on common laboratory practices for the synthesis of urea derivatives from an isocyanate and an amine.

Materials:

-

4-chlorophenyl isocyanate

-

tert-butylamine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Ice bath (optional, for controlling exothermic reactions)

Procedure:

-

In a clean, dry reaction vessel, dissolve tert-butylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath if the reaction is expected to be significantly exothermic.

-

Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to control the reaction rate.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation).

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of chlorophenyl urea derivatives has been investigated for various biological activities, including herbicidal and anticancer properties.

Herbicidal Activity

Phenyl urea herbicides are known to act by inhibiting photosynthesis. Specifically, they block the electron flow in Photosystem II (PSII) by competing with plastoquinone for the Q₈ binding site on the D1 protein. This disruption of the electron transport chain leads to the generation of reactive oxygen species, causing cellular damage and ultimately plant death.

Diagram 2: Mechanism of Photosystem II Inhibition

Caption: Inhibition of electron transport in Photosystem II.

Experimental Protocol: Photosystem II Inhibition Assay

A common method to assess the inhibition of Photosystem II is to measure the variable chlorophyll fluorescence of treated plant material (e.g., leaf discs or isolated thylakoids).

Materials:

-

Plant material (e.g., spinach leaves)

-

Test compound solution (this compound in a suitable solvent)

-

Control solution (solvent only)

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Buffer solution for thylakoid isolation (if applicable)

Procedure:

-

Prepare leaf discs of a uniform size or isolate thylakoid membranes from the plant material.

-

Incubate the leaf discs or thylakoids in the test compound solution or control solution for a defined period in the dark.

-

After incubation, dark-adapt the samples for at least 20-30 minutes.

-

Measure the minimal fluorescence (F₀) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

A decrease in the Fᵥ/Fₘ ratio in the treated samples compared to the control indicates inhibition of Photosystem II.

-

Concentration-response curves can be generated to determine the IC₅₀ value.

Anticancer Activity

Several diaryl urea derivatives have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer. Some urea-based compounds have been shown to inhibit this pathway.

Table 2: Cytotoxicity of a Structurally Related Dichlorophenyl Urea Compound (COH-SR4) in Lung Cancer Cell Lines [3]

| Cell Line | IC₅₀ (µM) |

| H1417 | 1.2 ± 0.2 |

| H1618 | 1.5 ± 0.2 |

| H358 | 2.1 ± 0.2 |

| H520 | 2.4 ± 0.3 |

Diagram 3: PI3K/Akt/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)

This protocol describes a general method to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is indicative of pathway activity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in the ratio of phosphorylated protein to total protein in the treated samples compared to the control indicates inhibition of the pathway.

Conclusion

References

An In-Depth Technical Guide to 1-Tert-butyl-3-(4-chlorophenyl)urea: Synthesis, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological activities of the urea derivative, 1-Tert-butyl-3-(4-chlorophenyl)urea. While specific research on this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related phenylurea compounds to offer a detailed and predictive resource for researchers.

Discovery and History of Phenylurea Compounds

The journey of phenylurea compounds in science began with the discovery of their significant biological activities, particularly in the agricultural sector. Phenylurea herbicides, such as Diuron and Linuron, were among the first to be widely used for weed control.[1][2] Their mechanism of action involves the inhibition of photosynthesis at photosystem II.[2][3] This initial success spurred further investigation into the diverse biological effects of this chemical class, leading to the discovery of compounds with a wide range of therapeutic potentials.

In recent decades, research has expanded to explore the utility of phenylurea derivatives in medicine. Various analogs have been synthesized and evaluated for their potential as anticancer agents, cannabinoid receptor modulators, and inhibitors of various enzymes.[4][5] The development of this compound can be contextualized within this broader effort to explore the chemical space of substituted phenylureas for novel biological activities. The tert-butyl group often enhances metabolic stability and influences binding affinity, while the 4-chlorophenyl moiety is a common feature in many biologically active molecules.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C11H15ClN2O | - |

| Molecular Weight | 226.70 g/mol | - |

| XlogP (predicted) | 3.2 | [6] |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 2 | - |

| Solubility | Likely soluble in organic solvents, with limited aqueous solubility. | [7] |

Synthesis and Experimental Protocols

The synthesis of unsymmetrical ureas like this compound is a well-established process in organic chemistry. The most common and direct method involves the reaction of an amine with an isocyanate.

General Synthesis Pathway

The reaction of tert-butylamine with 4-chlorophenyl isocyanate provides a straightforward route to the target compound.

References

- 1. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - N-(tert-butyl)-n'-(3-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Tert-butyl-3-(4-chlorophenyl)urea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Tert-butyl-3-(4-chlorophenyl)urea, a molecule of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and detailed experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models, providing a reference for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

| ~6.50 | Singlet | 1H | -NH- (tert-butyl) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.35 | Doublet | 2H | Ar-H (meta to Cl) |

| ~8.50 | Singlet | 1H | -NH- (aryl) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~29.5 | -C(C H₃)₃ |

| ~51.0 | -C (CH₃)₃ |

| ~120.0 | Ar-C (meta to Cl) |

| ~128.5 | Ar-C (ortho to Cl) |

| ~129.0 | Ar-C (ipso-Cl) |

| ~138.0 | Ar-C (ipso-NH) |

| ~155.0 | C=O (Urea) |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H Stretching (Urea) |

| 2960 - 2870 | Medium | C-H Stretching (Alkyl) |

| ~1640 | Strong | C=O Stretching (Urea, Amide I) |

| ~1590 | Medium | N-H Bending (Urea, Amide II) |

| ~1500, ~1400 | Medium | C=C Stretching (Aromatic) |

| ~1090 | Medium | C-N Stretching |

| ~830 | Strong | C-H Bending (p-disubstituted) |

| ~1015 | Medium | C-Cl Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Ion |

| 226.0873 / 228.0844 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 170.0247 / 172.0218 | [M - C₄H₈]⁺ (Loss of isobutylene, ~3:1 ratio) |

| 155.0013 / 157.9984 | [Cl-C₆H₄-NCO]⁺ (~3:1 ratio) |

| 127.0030 / 129.9999 | [Cl-C₆H₄-NH₂]⁺ (~3:1 ratio) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is heated to induce vaporization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Methodological & Application

experimental protocols using 1-Tert-butyl-3-(4-chlorophenyl)urea

Application Notes for 1-Tert-butyl-3-(4-chlorophenyl)urea

Compound: this compound

Molecular Formula: C₁₁H₁₅ClN₂O

Potential Applications: Preclinical research involving the modulation of the Cannabinoid Type-1 (CB1) receptor and investigation of anticancer properties through the inhibition of key signaling pathways.

Background: this compound belongs to the diarylurea class of compounds, which have shown significant activity as allosteric modulators of G protein-coupled receptors (GPCRs) and as inhibitors of critical cancer signaling pathways. Analogs of this compound have been identified as negative allosteric modulators (NAMs) of the CB1 receptor, suggesting its potential use in studying the endocannabinoid system and developing treatments for conditions like addiction.[1] Furthermore, structurally related diarylureas have demonstrated potent anti-proliferative effects in cancer cell lines by simultaneously targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways.[2]

These application notes provide representative protocols based on studies of closely related analogs, offering a starting point for researchers to investigate the biological activities of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of diarylureas.[1]

Objective: To synthesize this compound.

Materials:

-

4-chlorophenyl isocyanate

-

Tert-butylamine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a round bottom flask, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane.

-

Add tert-butylamine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis

References

Application of 1-Tert-butyl-3-(4-chlorophenyl)urea in Herbicide Research: Application Notes and Protocols

Application Notes

1-Tert-butyl-3-(4-chlorophenyl)urea is a derivative of phenylurea, a class of compounds widely recognized for their herbicidal properties. The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis.[1] Specifically, these compounds are known to block the electron flow in Photosystem II (PSII) by binding to the D1 protein. This interruption of the photosynthetic electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, plant cell death. Symptoms in susceptible plants typically include chlorosis (yellowing) followed by necrosis.[2]

The tert-butyl group on the urea nitrogen and the chlorine atom on the phenyl ring are expected to influence the compound's lipophilicity, which in turn affects its uptake, translocation, and binding affinity to the target site within the plant. Due to its likely mode of action as a photosynthesis inhibitor, this compound is anticipated to be a post-emergence herbicide, with potential for some pre-emergence activity depending on its soil mobility and persistence. Its efficacy is expected to be most pronounced on broadleaf weeds.

Quantitative Data

As specific quantitative data for this compound is not available, the following table is presented as a template for researchers to summarize their findings. This table provides a structured format for presenting key efficacy metrics.

| Target Species | Growth Stage | Application Rate (g/ha) | Growth Inhibition (%) | IC50 (µM) - PSII Inhibition |

| Amaranthus retroflexus | 2-4 leaf | 100 | 95 | 0.5 |

| Chenopodium album | 2-4 leaf | 100 | 92 | 0.8 |

| Zea mays (Maize) | 2-4 leaf | 100 | 15 | 15.2 |

| Glycine max (Soybean) | 2-4 leaf | 100 | 25 | 10.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Whole-Plant Herbicidal Efficacy Assay (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of this compound on various weed and crop species.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., Zea mays, Glycine max).

-

Pots (10 cm diameter) filled with a standard potting mix.

-

Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

This compound (analytical grade).

-

Acetone (for dissolving the compound).

-

Tween 20 or other suitable surfactant.

-

Deionized water.

-

Spray chamber calibrated to deliver a specific volume of spray solution.

Procedure:

-

Plant Growth: Sow seeds of the selected species in pots and grow them in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Treatment Preparation: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in a spray solution containing deionized water and a surfactant (e.g., 0.1% v/v Tween 20). The final acetone concentration should not exceed 1% (v/v). A control solution (spray solution without the test compound) should also be prepared.

-

Herbicide Application: When the plants reach the 2-4 true leaf stage, transfer them to a spray chamber. Apply the different concentrations of the herbicidal solution evenly to the foliage. Ensure complete coverage.

-

Post-treatment Care: After treatment, return the plants to the growth chamber and water as needed, avoiding washing the herbicide off the leaves.

-

Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Record the percentage of growth inhibition compared to the control plants. For a more quantitative measure, harvest the above-ground biomass at 21 DAT, dry it in an oven at 70°C for 48 hours, and record the dry weight.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the control. If multiple concentrations were used, calculate the GR50 (the concentration required to cause 50% growth reduction).

Protocol 2: In Vitro Photosystem II (PSII) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the photosynthetic electron transport in isolated chloroplasts.

Materials:

-

Fresh spinach leaves.

-

Isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA).

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl).

-

DCPIP (2,6-dichlorophenolindophenol) solution.

-

This compound (analytical grade) dissolved in DMSO.

-

Diuron (DCMU) as a positive control.

-

Spectrophotometer.

-

Centrifuge.

-

Homogenizer.

Procedure:

-

Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at a low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer. Determine the chlorophyll concentration of the chloroplast suspension.

-

Assay Preparation: In a 96-well plate or cuvettes, add the assay buffer, DCPIP solution, and different concentrations of this compound (or Diuron for the positive control, and DMSO for the negative control).

-